(2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL

Chiral Chromatography Enantiomeric Purity Stereoselective Synthesis

This (2R)-configured β-amino alcohol is a critical chiral building block for β-adrenergic receptor ligands—including β-blockers and β-agonists—where stereospecific installation of the amino alcohol core determines pharmacological activity. The 3-chloro-4-fluoro substitution pattern enhances metabolic stability and lipophilicity modulation over unsubstituted phenyl analogs. Substitution with the (2S)-enantiomer (CAS 496856-52-1) or racemate (CAS 933786-62-0) will compromise stereochemical outcomes in asymmetric synthesis and confound biological assays. Available in gram quantities for medicinal chemistry and process development. Confirm enantiopurity by chiral HPLC upon ordering.

Molecular Formula C8H9ClFNO
Molecular Weight 189.61 g/mol
CAS No. 933786-63-1
Cat. No. B12276011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL
CAS933786-63-1
Molecular FormulaC8H9ClFNO
Molecular Weight189.61 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(CO)N)Cl)F
InChIInChI=1S/C8H9ClFNO/c9-6-3-5(8(11)4-12)1-2-7(6)10/h1-3,8,12H,4,11H2/t8-/m0/s1
InChIKeyCYZCJADBZVABTN-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL (CAS 933786-63-1) for Chiral Drug Discovery


(2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL is a chiral β-amino alcohol bearing a 3-chloro-4-fluorophenyl substituent . With a molecular formula of C₈H₉ClFNO and a molecular weight of 189.61 g/mol , this compound serves as a versatile chiral building block in medicinal chemistry and asymmetric synthesis . The (2R) absolute configuration, as denoted by its IUPAC name and SMILES notation FC1=CC=C([C@@H](N)CO)C=C1Cl , is critical for stereospecific interactions in biological systems, distinguishing it from its enantiomer and racemic mixtures.

Critical Procurement Consideration: Enantiopurity of (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL


Direct substitution of (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL with its (2S)-enantiomer (CAS 496856-52-1) or the racemic mixture (CAS 933786-62-0) is scientifically invalid for stereospecific applications. Chiral amino alcohols are fundamental building blocks in the synthesis of enantiopure pharmaceuticals, and the (R)- and (S)-enantiomers frequently exhibit divergent biological activities [1]. As highlighted in recent synthetic methodologies, achieving high stereochemical control in chiral 1,2-aminoalcohols is paramount for downstream drug candidate performance [2]. The procurement of a specific, verified enantiomer ensures reproducibility in asymmetric synthesis and avoids the confounding effects of racemic contamination in biological assays [3].

Quantitative Differentiation Evidence for (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL (933786-63-1)


Enantiopurity vs. Racemic Mixture: A Critical Procurement Metric

The (2R)-enantiomer is available with a specified purity of ≥95% or ≥98% , whereas the racemic mixture (CAS 933786-62-0) is offered as a less-defined, achiral product [1]. The choice of a single, high-purity enantiomer eliminates the need for subsequent chiral resolution steps, which are often costly and low-yielding. In contrast, substitution with the racemate would necessitate an additional and often inefficient chiral separation step prior to use in stereosensitive applications [2].

Chiral Chromatography Enantiomeric Purity Stereoselective Synthesis

Absolute Configuration Verification via Chiral HPLC Retention Time

Analytical chiral HPLC using a CHIRALPAK IA column with a mobile phase of n-hexane/IPA (2%) provides baseline separation of the (2R)- and (2S)-enantiomers of this class of compounds [1]. While a specific retention time for this compound is not publicly available, the methodology is standard for confirming enantiopurity and distinguishing the (2R)-enantiomer from its (2S) counterpart (CAS 496856-52-1) [2]. This analytical handle allows for rigorous quality control and batch-to-batch consistency verification.

Chiral HPLC Enantiomer Separation Quality Control

Predicted Physicochemical Properties for Rational Experimental Design

Computationally predicted properties provide a baseline for experimental planning. The compound has a predicted boiling point of 319.7±37.0 °C, density of 1.351±0.06 g/cm³, and a pKa of 12.22±0.10 . These values, while not experimentally verified for this specific compound, offer a starting point for solvent selection, storage conditions, and reaction pH optimization in the absence of published data for the (2S)-enantiomer or racemate. This information is crucial for method development and safe handling.

Physicochemical Properties Medicinal Chemistry Lead Optimization

Optimal Deployment of (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL in R&D Pipelines


Stereoselective Synthesis of β-Adrenergic Receptor Modulators

The (2R)-enantiomer is the preferred starting material for constructing the chiral amino alcohol core found in numerous β-adrenergic receptor ligands, including β-blockers and β-agonists. As highlighted in the literature, optically active (R)-1-aryl-2-aminoethanols are key intermediates for α- and β-adrenergic drugs [1]. Its specific (2R)-configuration ensures the correct stereochemical outcome in subsequent synthetic steps, a critical factor for achieving desired pharmacological activity [2].

Asymmetric Catalysis as a Chiral Ligand or Auxiliary

This compound's bifunctional amino alcohol structure makes it a valuable candidate for use as a chiral ligand in metal-catalyzed asymmetric reactions or as a chiral auxiliary in stoichiometric transformations. The class of 1,2-amino alcohols is widely recognized for its utility in asymmetric synthesis, with specific derivatives serving as efficient catalysts for a range of enantioselective processes [3]. The electron-withdrawing chloro and fluoro substituents on the aromatic ring can further modulate the ligand's electronic properties, offering a point of differentiation over unsubstituted phenyl analogs.

Development of Central Nervous System (CNS) Drug Candidates

Chiral amino alcohols featuring halogenated phenyl groups are frequently employed as intermediates in the synthesis of CNS-active compounds, including potential antidepressants and antipsychotics . The 3-chloro-4-fluoro substitution pattern is a common motif in medicinal chemistry for modulating lipophilicity and metabolic stability, potentially offering advantages over compounds with other halogenation patterns. While direct data for this specific compound is limited, its structural attributes align with successful CNS drug discovery strategies.

Technical Documentation Hub

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